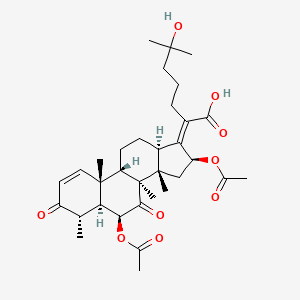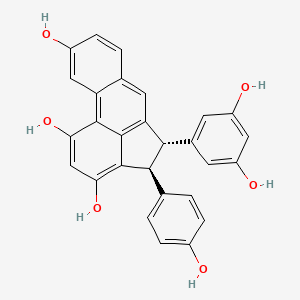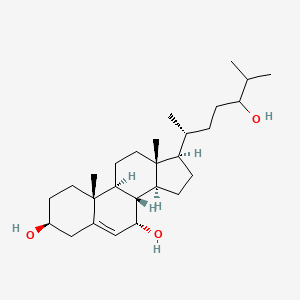
7alpha,24-Dihydroxycholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha,24-dihydroxycholesterol is a 24-hydroxy steroid, a 7alpha-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.
Applications De Recherche Scientifique
Cholesterol Homeostasis and Bile Acid Biosynthesis
- 7alpha,24-Dihydroxycholesterol is formed in the liver from 24-hydroxycholesterol, primarily sourced from the brain. It plays a crucial role in cholesterol homeostasis. It's processed by the enzyme CYP7A, which is key in bile acid biosynthesis, suggesting that some 24-hydroxycholesterol may convert into bile acids (Norlin et al., 2000).
Detection in Human Plasma
- A method for detecting 7alpha,24-Dihydroxycholesterol in human plasma using liquid chromatography and mass spectrometry has been developed. This technique is crucial for understanding its concentration and role in healthy individuals and in disease conditions (Karuna et al., 2015).
Metabolism and Comparison with Other Sterols
- The metabolism of 7alpha-hydroxycholesterol has been compared with other sterols, like 7alpha-hydroxy-beta-sitosterol, in liver subcellular fractions. This research aids in understanding the metabolic processes and the efficiency of these compounds as substrates (Aringer, 1975).
Role in Oxysterol Analysis and Clinical Studies
- Oxysterols like 7alpha,24-Dihydroxycholesterol are under investigation as potential biomarkers for neurodegenerative disorders such as Alzheimer's disease. Analytical methods targeting oxysterols in human plasma have been developed, contributing significantly to clinical research (Griffiths et al., 2008).
Synthesis of Derivatives for Cholesterol Metabolism Regulation
- The synthesis of 7alpha-hydroxy derivatives of oxysterols, including 7alpha,24-Dihydroxycholesterol, has been described. These derivatives are important for regulating cholesterol metabolism (Li & Spencer, 2000).
Relation to Liver Disease and Bile Acid Synthesis
- The role of 7alpha-hydroxycholesterol in liver disease and its effect on bile acid synthesis has been studied, providing valuable insights into chronic liver conditions and their management (Crosignani et al., 2007).
Monitoring Hepatic Enzyme Activity
- A method for monitoring hepatic cholesterol 7alpha-hydroxylase activity, which influences 7alpha,24-Dihydroxycholesterol production, has been developed. This technique is pivotal for understanding bile acid synthesis in relation to various physiological and pathological states (Gälman et al., 2003).
Inborn Error in Bile Acid Synthesis
- A new inborn error involving a mutation in the gene for oxysterol 7alpha-hydroxylase, which impairs 7alpha-hydroxylation, has been identified. This discovery highlights the significance of 7alpha,24-Dihydroxycholesterol in neonatal liver disease and bile acid synthesis (Setchell et al., 1998).
Propriétés
Nom du produit |
7alpha,24-Dihydroxycholesterol |
|---|---|
Formule moléculaire |
C27H46O3 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1 |
Clé InChI |
ZNCHPOYZMVVJCK-ZANKPZNPSA-N |
SMILES isomérique |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



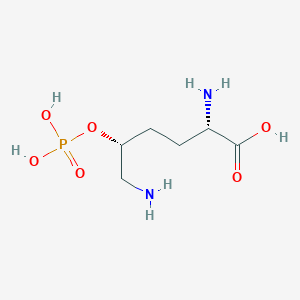

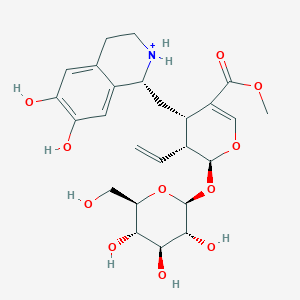
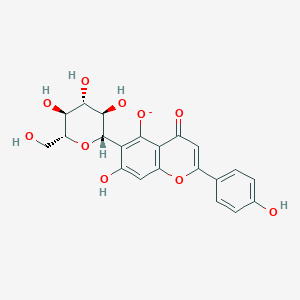
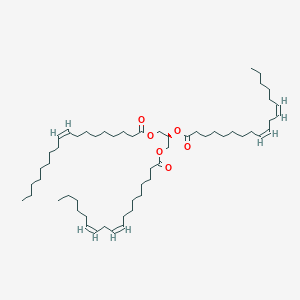

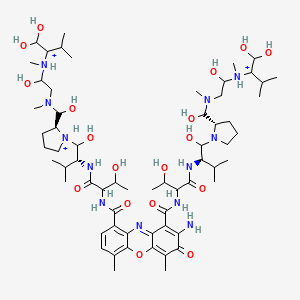

![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1263311.png)
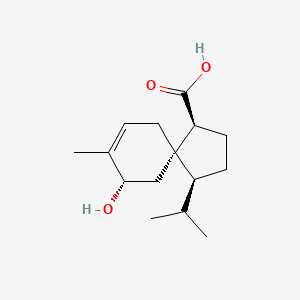
![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
